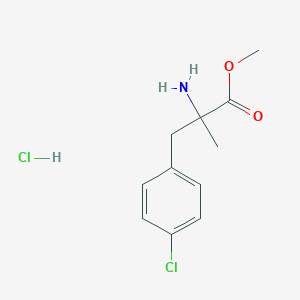

Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride

CAS No.: 2060021-52-3

Cat. No.: VC2901083

Molecular Formula: C11H15Cl2NO2

Molecular Weight: 264.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2060021-52-3 |

|---|---|

| Molecular Formula | C11H15Cl2NO2 |

| Molecular Weight | 264.14 g/mol |

| IUPAC Name | methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate;hydrochloride |

| Standard InChI | InChI=1S/C11H14ClNO2.ClH/c1-11(13,10(14)15-2)7-8-3-5-9(12)6-4-8;/h3-6H,7,13H2,1-2H3;1H |

| Standard InChI Key | LULOIOMCCWQZPZ-UHFFFAOYSA-N |

| SMILES | CC(CC1=CC=C(C=C1)Cl)(C(=O)OC)N.Cl |

| Canonical SMILES | CC(CC1=CC=C(C=C1)Cl)(C(=O)OC)N.Cl |

Introduction

Chemical Structure and Identification

Basic Identity

Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride is an amino acid derivative with a chlorinated phenyl group and a methylated alpha carbon. The compound is registered with CAS number 2060021-52-3 and possesses distinct structural characteristics that differentiate it from similar compounds. The presence of the methyl group at the alpha position (2-methyl) is particularly noteworthy as it creates a quaternary carbon center at this position, distinguishing it from the non-methylated analogues that appear in several chemical databases .

Structural Characteristics

The compound consists of several key structural components: a methyl ester group, an amino group, a 4-chlorophenyl moiety, and a methyl substituent at the alpha position, all combined with a hydrochloride salt. This structure gives the compound unique chemical properties and potential biological activity. The presence of the chloro substituent on the phenyl ring likely influences the compound's lipophilicity and electronic properties, while the quaternary carbon created by the alpha-methyl group introduces conformational constraints that may affect biological activity .

Molecular Information

The compound has a molecular formula of C11H15Cl2NO2, accounting for the hydrochloride salt form. Its molecular weight is calculated to be 264.15 g/mol, reflecting the combined mass of all constituent atoms . The base compound without the hydrochloride salt has a molecular formula of C11H14ClNO2, with a correspondingly lower molecular weight . Table 1 summarizes the key identification parameters for this compound.

Table 1: Identification Parameters of Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride

| Parameter | Value |

|---|---|

| Chemical Name | Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride |

| CAS Number | 2060021-52-3 |

| Molecular Formula (with HCl) | C11H15Cl2NO2 |

| Molecular Formula (free base) | C11H14ClNO2 |

| Molecular Weight (with HCl) | 264.15 g/mol |

| SMILES | CC(CC1=CC=C(C=C1)Cl)(C(=O)OC)N |

| InChI | InChI=1S/C11H14ClNO2/c1-11(13,10(14)15-2)7-8-3-5-9(12)6-4-8/h3-6H,7,13H2,1-2H3 |

| InChIKey | RLPQEFRRIIZSJH-UHFFFAOYSA-N |

Physical and Chemical Properties

Physical State

Based on commercial product descriptions, methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride typically exists as a white to yellow powder or crystalline solid at room temperature . This physical form is consistent with many amino acid derivatives and their hydrochloride salts, which commonly present as crystalline materials due to the strong ionic interactions in their crystal lattice.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 228.07858 | 149.2 |

| [M+Na]+ | 250.06052 | 160.8 |

| [M+NH4]+ | 245.10512 | 156.9 |

| [M+K]+ | 266.03446 | 155.2 |

| [M-H]- | 226.06402 | 150.5 |

| [M+Na-2H]- | 248.04597 | 155.0 |

| [M]+ | 227.07075 | 151.4 |

| [M]- | 227.07185 | 151.4 |

These predicted collision cross section values represent the effective area of the molecule that would interact during collision with gas molecules in ion mobility spectrometry, providing a useful parameter for analytical identification .

Synthesis and Preparation

Related Synthetic Approaches

A synthetic method for a related compound, (R)-methyl 2-amino-3-chloropropanoate hydrochloride, involves esterification of D-serine with methanol and thionyl chloride, followed by chlorination of the hydroxyl group with thionyl chloride in dichloroethane . While this method targets a different compound, the esterification step could be relevant to the synthesis of our target compound, particularly if starting from the corresponding carboxylic acid.

Purification Methods

After synthesis, purification of the target compound might involve recrystallization from appropriate solvents, typically alcohols such as methanol or ethanol. For the related compound mentioned, decolorization in methanol followed by cooling, crystallization, filtration, and drying produces the purified product . Similar techniques would likely be applicable to our target compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume